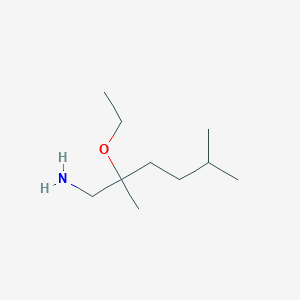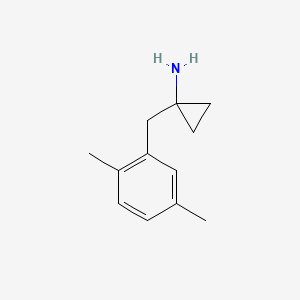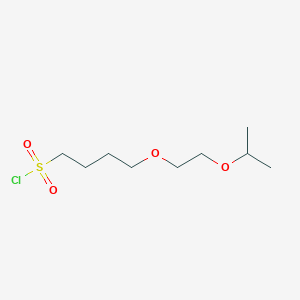
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
The synthesis of 4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Isopropoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition of the product. The general reaction scheme is as follows:
4-(2-Isopropoxyethoxy)butane-1-sulfonic acid+SOCl2→4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(2-Isopropoxyethoxy)butane-1-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified to create a variety of functionalized compounds.
Biology: It is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the sulfonyl chloride group can be a key functional group.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those that require sulfonamide or sulfonate ester functionalities.
Industry: It is used in the production of specialty chemicals and materials, including surfactants, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, which are important in many chemical and biological processes.
Comparación Con Compuestos Similares
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but with different reactivity and selectivity.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different electronic properties and reactivity compared to aliphatic sulfonyl chlorides.
4-Toluenesulfonyl chloride (p-TsCl): Another aromatic sulfonyl chloride commonly used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
4-(2-propan-2-yloxyethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(2)14-7-6-13-5-3-4-8-15(10,11)12/h9H,3-8H2,1-2H3 |
Clave InChI |
RYGJMWCGDGWOJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
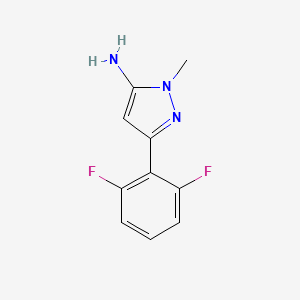
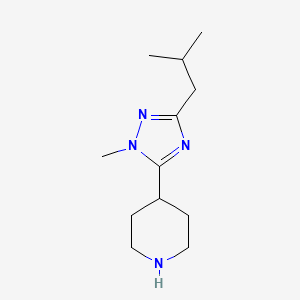
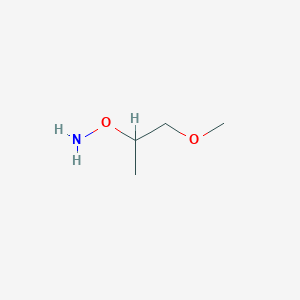
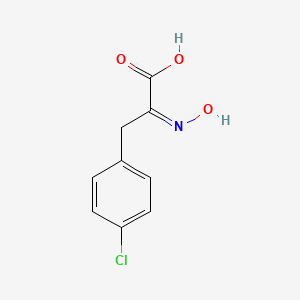
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)

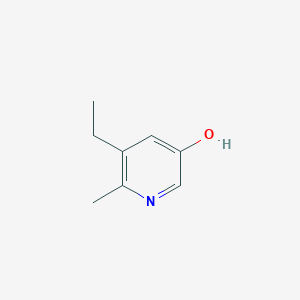
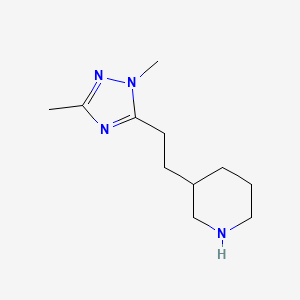
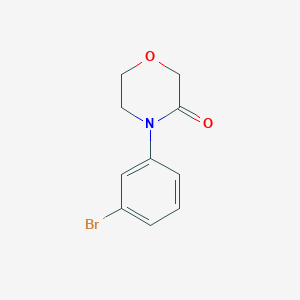
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
